molecular formula C13H13Cl2N7O B072022 2-Chlorobenzylamiloride CAS No. 1163-44-6

2-Chlorobenzylamiloride

Cat. No. B072022
CAS RN: 1163-44-6
M. Wt: 354.2 g/mol
InChI Key: FMOHKUUTQZZUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzylamiloride is a compound used in scientific research to study the effects of blocking calcium channels in cells. It is a derivative of amiloride, a diuretic medication used to treat high blood pressure and heart failure. 2-Chlorobenzylamiloride is commonly used in laboratory experiments to investigate the role of calcium channels in various physiological and biochemical processes.

Mechanism Of Action

2-Chlorobenzylamiloride works by blocking calcium channels in cells. Calcium channels are proteins that allow calcium ions to enter cells, where they play a critical role in many cellular processes. By blocking these channels, 2-Chlorobenzylamiloride can alter the intracellular calcium concentration and disrupt cellular signaling pathways.

Biochemical And Physiological Effects

2-Chlorobenzylamiloride has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include inhibition of ion transport, modulation of cell signaling pathways, and alteration of intracellular calcium concentration. The compound has also been shown to have antiproliferative effects in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chlorobenzylamiloride in laboratory experiments is its ability to selectively block calcium channels, allowing researchers to investigate the specific role of these channels in various cellular processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-Chlorobenzylamiloride. One area of interest is the development of more selective calcium channel blockers that can be used to investigate specific subtypes of calcium channels. Another area of interest is the investigation of the effects of blocking calcium channels in various disease states, including cancer and neurological disorders. Additionally, research on the use of 2-Chlorobenzylamiloride in combination with other drugs may yield new insights into the mechanisms underlying various cellular processes.

Synthesis Methods

2-Chlorobenzylamiloride is synthesized by reacting amiloride with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction produces 2-chlorobenzylamiloride as a white crystalline solid.

Scientific Research Applications

2-Chlorobenzylamiloride is widely used in scientific research to investigate the role of calcium channels in various physiological and biochemical processes. It is commonly used in studies of ion transport, cell signaling, and intracellular calcium regulation. The compound is also used to study the effects of blocking calcium channels in cancer cells and other disease states.

properties

CAS RN

1163-44-6

Product Name

2-Chlorobenzylamiloride

Molecular Formula

C13H13Cl2N7O

Molecular Weight

354.2 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[(E)-[(2-chlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H13Cl2N7O/c14-8-4-2-1-3-7(8)5-19-20-6-18-13(23)9-11(16)22-12(17)10(15)21-9/h1-4,6,19H,5H2,(H4,16,17,22)(H,18,20,23)

InChI Key

FMOHKUUTQZZUPU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CNN/C=N\C(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl

SMILES

C1=CC=C(C(=C1)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNNC=NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl

synonyms

2-chlorobenzylamiloride

Origin of Product

United States

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